molecular formula C15H21FN2O2 B1406578 tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate CAS No. 1034497-93-2

tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate

Cat. No.: B1406578
CAS No.: 1034497-93-2
M. Wt: 280.34 g/mol
InChI Key: AKCFUVAWGKJGIM-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a pyrrolidine ring, and an amino-fluorophenyl group

Preparation Methods

The synthesis of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(4-nitro-2-fluorophenyl)pyrrolidine-1-carboxylate with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include palladium on carbon (Pd/C) with hydrogen gas (H2) or iron powder (Fe) with hydrochloric acid (HCl). The reaction conditions often involve refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like Pd/C with H2 or Fe with HCl.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino-fluorophenyl group can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate include:

Properties

IUPAC Name

tert-butyl 3-(4-amino-2-fluorophenyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-7-6-10(9-18)12-5-4-11(17)8-13(12)16/h4-5,8,10H,6-7,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCFUVAWGKJGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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